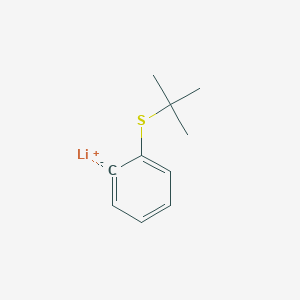
lithium;tert-butylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;tert-butylsulfanylbenzene is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a tert-butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butylsulfanylbenzene typically involves the reaction of tert-butylsulfanylbenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;tert-butylsulfanylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the cleavage of the sulfur-lithium bond.
Coupling Reactions: The compound can participate in coupling reactions, such as the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (for substitution reactions), oxidizing agents (e.g., hydrogen peroxide for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Lithium;tert-butylsulfanylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers explore its potential in the synthesis of pharmaceutical compounds and drug development.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of lithium;tert-butylsulfanylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution. The tert-butylsulfanyl group can also participate in electron transfer processes, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to lithium;tert-butylsulfanylbenzene include:
Lithium;tert-butylbenzene: Lacks the sulfanyl group, leading to different reactivity.
Lithium;phenylsulfanylbenzene: Contains a phenyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Lithium;tert-butylthiophenol: Features a thiophenol group, which can undergo different types of reactions compared to the sulfanyl group.
Uniqueness
This compound is unique due to the presence of both the lithium atom and the tert-butylsulfanyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical applications.
Properties
CAS No. |
82243-21-8 |
|---|---|
Molecular Formula |
C10H13LiS |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
lithium;tert-butylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.Li/c1-10(2,3)11-9-7-5-4-6-8-9;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
MZQOJQBRYKMPKG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)SC1=CC=CC=[C-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















